molecular formula C10H18N2O B12574381 4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one CAS No. 563538-36-3

4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one

Cat. No.: B12574381
CAS No.: 563538-36-3
M. Wt: 182.26 g/mol
InChI Key: WWYICPHWMXZYKC-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one is an organic compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic amine, and features a pentenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one typically involves the reaction of 4-methylpiperazine with a suitable pentenone precursor. One common method involves the alkylation of 4-methylpiperazine with 3-penten-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the pentenone group to a pentanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound’s piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Another piperazine derivative with similar structural features.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: A compound with a similar piperazine core but different functional groups.

Uniqueness

4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one is unique due to its specific combination of a piperazine ring and a pentenone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

563538-36-3

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

4-methyl-1-piperazin-1-ylpent-3-en-1-one

InChI

InChI=1S/C10H18N2O/c1-9(2)3-4-10(13)12-7-5-11-6-8-12/h3,11H,4-8H2,1-2H3

InChI Key

WWYICPHWMXZYKC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)N1CCNCC1)C

Origin of Product

United States

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